![molecular formula C11H7F6NO3 B011543 1-(m-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol CAS No. 100482-54-0](/img/structure/B11543.png)
1-(m-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol
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Description
The compound is a derivative of nitrophenol, which is a type of phenolic compound that has a nitro group (-NO2) attached to the phenyl ring . Nitrophenols are known for their reactivity and are often used in the production of dyes and as precursors to various chemicals .
Molecular Structure Analysis
The molecular structure of nitrophenols consists of a phenyl ring with a hydroxyl (-OH) group and a nitro (-NO2) group attached . The positions of these groups on the ring can vary, resulting in different isomers .Chemical Reactions Analysis
Nitrophenols are known to undergo various chemical reactions due to the presence of the nitro and hydroxyl groups . They can participate in reduction reactions, where the nitro group is reduced to an amino group, and in reactions with bases due to the acidic nature of the hydroxyl group .Physical And Chemical Properties Analysis
Nitrophenols are typically yellow crystalline solids that are slightly soluble in water . They have a characteristic sharp, sweet odor and are known to be toxic and irritant .Safety and Hazards
properties
IUPAC Name |
4,4,4-trifluoro-1-(3-nitrophenyl)-3-(trifluoromethyl)but-2-en-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6NO3/c12-10(13,14)9(11(15,16)17)5-8(19)6-2-1-3-7(4-6)18(20)21/h1-5,8,19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDNADSOAFYBIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C=C(C(F)(F)F)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905538 |
Source
|
Record name | 4,4,4-Trifluoro-1-(3-nitrophenyl)-3-(trifluoromethyl)but-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70905538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100482-54-0 |
Source
|
Record name | 2-Buten-1-ol, 1-(m-nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100482540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4,4-Trifluoro-1-(3-nitrophenyl)-3-(trifluoromethyl)but-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70905538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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